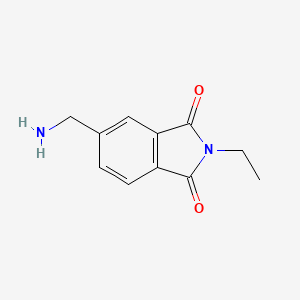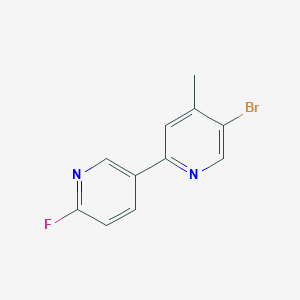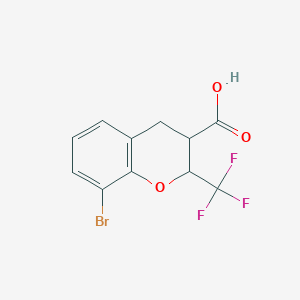
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoquinoline ring attached to the side chain of the amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields . Another method involves the use of microwave irradiation to facilitate the coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield isoquinoline derivatives, while reduction reactions may produce amino-substituted isoquinolines.
科学研究应用
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and heterocycles. In biology, it serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for the development of novel drugs and diagnostic agents .
作用机制
The mechanism of action of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways and gene expression .
相似化合物的比较
Similar Compounds: Similar compounds to (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid include other isoquinoline derivatives and amino acid analogs. Examples include quinoline, quinoxaline, and 5-amino-pyrazoles .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an amino acid backbone with an isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m0/s1 |
InChI 键 |
LPWQPAGEHPIPCL-NSHDSACASA-N |
手性 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
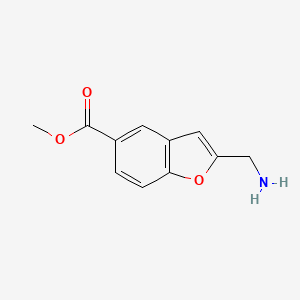




![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
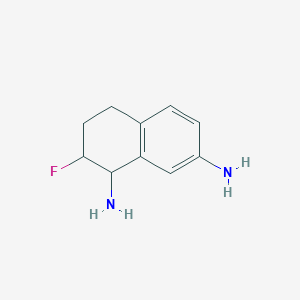
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
